5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as 5-AEPPD, is an organic compound that is widely used in scientific research. It is an aromatic heterocycle that is composed of a pyrrole ring and two pyrrole rings linked together. 5-AEPPD is a highly versatile compound that can be used for a variety of applications in scientific research, such as synthesis, biochemical/physiological effects, and mechanisms of action. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-AEPPD.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. It’s particularly useful in constructing tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed with five-, six-, or seven-membered heterocycles. This is achieved through (3+2) cycloaddition reactions of azomethine ylides with maleimides, which is a method for accessing pyrrolidines and assembling skeletons of many alkaloids .
Medicinal Chemistry: GPR119 Agonists
In medicinal chemistry, this compound is instrumental in the design of novel GPR119 agonists. GPR119 is a receptor involved in glucose homeostasis, and agonists targeting this receptor are potential treatments for type 2 diabetes. The compound’s scaffold can be used to restrict conformational flexibility, thereby enhancing the interaction with the GPR119 receptor .
Organic Chemistry: Cycloaddition Reactions
Organic chemists utilize 5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione in cycloaddition reactions. These reactions are pivotal for creating complex organic molecules with high regio- and stereoselectivity, which are essential for the development of pharmaceuticals and other biologically active molecules .
Generation of Cyclic Azomethine Ylides
The compound is used in generating cyclic azomethine ylides, particularly from amino acids and their esters. This process is crucial for the subsequent cycloaddition with maleimides, leading to the formation of various cyclic structures that are significant in synthetic organic chemistry .
Synthesis of Polyfunctional Hexahydropyrrolo[3,4-b]pyrroles
A new synthetic approach involves the use of this compound for the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This method allows for the development of polyfunctional hexahydropyrrolo[3,4-b]pyrroles, which have potential applications in pharmaceuticals and agrochemicals .
Bioorganic Chemistry: Insulinotropic Agents
In bioorganic chemistry, the compound’s framework is utilized to create insulinotropic agents. These agents stimulate insulin release and are vital in the management of diabetes. The structural features of the compound facilitate the design of molecules that can interact with biological targets to modulate insulin levels .
properties
IUPAC Name |
5-(2-aminoethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-1-2-11-3-5-6(4-11)8(13)10-7(5)12/h5-6H,1-4,9H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVBJHXFTAZZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CCN)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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